(3,5-Difluoropyridin-2-yl)methanamine hydrochloride
Overview
Description
(3,5-Difluoropyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H8Cl2F2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoropyridin-2-yl)methanamine hydrochloride typically involves the reaction of 3,5-difluoropyridine with methanamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluoropyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(3,5-Difluoropyridin-2-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,5-Difluoropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoropyridin-2-yl)methanamine hydrochloride
- (4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanamine hydrochloride
Uniqueness
(3,5-Difluoropyridin-2-yl)methanamine hydrochloride is unique due to the presence of two fluorine atoms at the 3 and 5 positions of the pyridine ring. This structural feature imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various chemical and biological applications .
Biological Activity
(3,5-Difluoropyridin-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyridine ring with two fluorine substituents at the 3 and 5 positions and an amine group at the 2 position. The molecular formula is , and it is typically encountered as a hydrochloride salt, enhancing its solubility in biological systems .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of fluorine atoms increases the compound's lipophilicity and metabolic stability, which can enhance binding affinity to biological targets.
Biological Activity
Research indicates that this compound exhibits significant potential as an inhibitor for specific enzymes involved in disease pathways. Preliminary studies suggest applications in treating conditions such as cancer and infectious diseases .
Key Findings from Research Studies
-
Inhibition Studies :
- The compound has been tested for its inhibitory effects on various enzymes. For instance, it showed promising results in inhibiting certain kinases associated with cancer progression.
- Antiparasitic Activity :
- ADME Properties :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Similarity Features | Unique Aspects |
---|---|---|
2-Amino-3-fluoropyridine | Pyridine ring, amino group | Single fluorine substituent |
4-Fluoroaniline | Aromatic amine structure | Lacks pyridine ring |
3,5-Dichloropyridin-2-ylmethanamine | Similar halogenated pyridine structure | Contains chlorine instead of fluorine |
This table highlights how this compound stands out due to its specific substitution pattern that influences its biological activity.
Case Studies
Several case studies have investigated the biological effects of this compound:
- Case Study 1 : A study on enzyme inhibition demonstrated that derivatives of this compound exhibited varying degrees of potency against specific targets such as protein kinases involved in tumor growth.
- Case Study 2 : In a malaria model using Plasmodium berghei, the compound was administered orally and showed significant efficacy in reducing parasitemia levels compared to control groups .
Properties
IUPAC Name |
(3,5-difluoropyridin-2-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2.ClH/c7-4-1-5(8)6(2-9)10-3-4;/h1,3H,2,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDNXDXUZYTYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936363-97-2 | |
Record name | 1-(3,5-difluoropyridin-2-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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